molecular formula C14H11BrO2 B2561819 Methyl 4-(3-bromophenyl)benzoate CAS No. 89900-91-4

Methyl 4-(3-bromophenyl)benzoate

Cat. No. B2561819
CAS RN: 89900-91-4
M. Wt: 291.144
InChI Key: GTZWFAKNQXXWHV-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)benzoate is a halogenated benzoate used as a reagent in organic synthesis . It can be used to stimulate microbial dechlorination of PCBs .


Synthesis Analysis

The synthesis of Methyl 4-(3-bromophenyl)benzoate involves condensing methyl 4-bromobenzoate with 3-buten-1-ol . A more complex synthesis involves the formation of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate .


Molecular Structure Analysis

The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit . The position of ortho-fluoro azo rings differ between the two rotomers .


Chemical Reactions Analysis

The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This property makes it a potential candidate for use in photochromic solid-state materials .


Physical And Chemical Properties Analysis

The average mass of Methyl 4-(3-bromophenyl)benzoate is 215.044 Da . The mono-isotopic mass is 213.962936 Da . The melting point is 140-146 °C .

Scientific Research Applications

Safety and Hazards

Methyl 4-(3-bromophenyl)benzoate is considered hazardous. It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful if swallowed .

properties

IUPAC Name

methyl 4-(3-bromophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c1-17-14(16)11-7-5-10(6-8-11)12-3-2-4-13(15)9-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZWFAKNQXXWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(Methoxycarbonyl)phenylboronic acid (1.55 g, 8.63 mmol), 1-bromo-3-iodobenzene (2.22 g, 7.84 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.29 g, 0.392 mmol), and CsF (2.38 g, 15.7 mmol) in dioxane (40 mL) were stirred at 80° C. for 8 hours. The reaction was cooled, poured into ethyl acetate, washed twice with water and brine, and the combined organic layers were concentrated. The residue was chromatographed on silica gel using 2-20% ethyl acetate in hexanes afford the title compound.
Quantity
1.55 g
Type
reactant
Reaction Step One
Quantity
2.22 g
Type
reactant
Reaction Step One
Name
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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